molecular formula C10H20ClNO2S B1235773 (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride

Cat. No.: B1235773
M. Wt: 253.79 g/mol
InChI Key: JKJRNPOQQPBPOV-DCXXCVGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride is a pharmaceutical compound primarily used to treat dry mouth associated with Sjögren’s syndrome and radiotherapy-induced xerostomia. It is a parasympathomimetic agent that acts as an agonist at muscarinic acetylcholine receptors M1 and M3 . This compound is known for its ability to stimulate the secretion of exocrine glands, such as salivary and sweat glands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride involves the preparation of cevimeline hydrochloride, which is the active pharmaceutical ingredient. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure of cevimeline is synthesized through a series of chemical reactions involving the formation of a bicyclic ring system.

    Functional group modifications: Various functional groups are introduced to the core structure to enhance its pharmacological properties.

    Hydrochloride formation: The final step involves the conversion of the compound into its hydrochloride salt form to improve its stability and solubility.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled conditions.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.

    Quality control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives.

Scientific Research Applications

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride exerts its effects by binding to muscarinic acetylcholine receptors M1 and M3 . This binding stimulates the secretion of exocrine glands, leading to increased saliva and sweat production. The molecular targets and pathways involved include:

    Muscarinic acetylcholine receptors: These receptors are G protein-coupled receptors that mediate the effects of acetylcholine.

    Signal transduction pathways: Activation of these receptors triggers intracellular signaling cascades, leading to the physiological effects observed.

Comparison with Similar Compounds

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride is unique compared to other similar compounds due to its specific binding affinity for muscarinic acetylcholine receptors M1 and M3. Similar compounds include:

This compound’s unique properties make it a valuable compound in both research and clinical settings.

Properties

Molecular Formula

C10H20ClNO2S

Molecular Weight

253.79 g/mol

IUPAC Name

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride

InChI

InChI=1S/C10H17NOS.ClH.H2O/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;/h8-9H,2-7H2,1H3;1H;1H2/t8-,10-;;/m1../s1

InChI Key

JKJRNPOQQPBPOV-DCXXCVGISA-N

Isomeric SMILES

C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.O.Cl

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1.O.Cl

Synonyms

2-methyspiro(1,3-oxathiolane-5,3)quinuclidine
AF 102B
AF 102B, (cis-(+))-isomer
AF 102B, (trans)-isomer
AF-102B
AF102B
cevimeline
cevimeline hydrochloride
Evoxac
FKS 508
FKS-508
SNI 2011
SNI-2011

Origin of Product

United States

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